molecular formula C9H18ClNO B12443528 [1-(3-Chloropropyl)piperidin-4-yl]methanol

[1-(3-Chloropropyl)piperidin-4-yl]methanol

Cat. No.: B12443528
M. Wt: 191.70 g/mol
InChI Key: PLRPZCVVBZOTEN-UHFFFAOYSA-N
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Description

[1-(3-Chloropropyl)piperidin-4-yl]methanol: is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. Compounds containing the piperidine moiety are significant in medicinal chemistry due to their presence in various pharmaceuticals and natural alkaloids .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1-(3-Chloropropyl)piperidin-4-yl]methanol typically involves the reaction of piperidine derivatives with chlorinated propyl compounds. One common method is the nucleophilic substitution reaction where piperidine reacts with 3-chloropropanol under basic conditions to form the desired product .

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the protection and deprotection of functional groups, to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: [1-(3-Chloropropyl)piperidin-4-yl]methanol can undergo oxidation reactions to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: It can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of [1-(3-Chloropropyl)piperidin-4-yl]methanol involves its interaction with specific molecular targets in biological systems. The compound can bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

  • [1-(4-Fluorobenzyl)piperidin-4-yl]methanol
  • [1-(3,4-Dichlorobenzyl)piperidin-4-yl]methanol
  • [1-(4-Bromobenzyl)piperidin-4-yl]methanol

Comparison:

Properties

Molecular Formula

C9H18ClNO

Molecular Weight

191.70 g/mol

IUPAC Name

[1-(3-chloropropyl)piperidin-4-yl]methanol

InChI

InChI=1S/C9H18ClNO/c10-4-1-5-11-6-2-9(8-12)3-7-11/h9,12H,1-8H2

InChI Key

PLRPZCVVBZOTEN-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1CO)CCCCl

Origin of Product

United States

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